2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)-1-(1,2,5-trimethyl-1h-pyrrol-3-yl)ethan-1-one

Catalog No.
S16159405
CAS No.
M.F
C12H16N4OS
M. Wt
264.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)-1-(1,2,5-...

Product Name

2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)-1-(1,2,5-trimethyl-1h-pyrrol-3-yl)ethan-1-one

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,5-trimethylpyrrol-3-yl)ethanone

Molecular Formula

C12H16N4OS

Molecular Weight

264.35 g/mol

InChI

InChI=1S/C12H16N4OS/c1-8-5-10(9(2)16(8)4)11(17)6-18-12-14-13-7-15(12)3/h5,7H,6H2,1-4H3

InChI Key

OYPIVLDLNDWNGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C)C)C(=O)CSC2=NN=CN2C

The compound 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one is a novel heterocyclic compound that incorporates both triazole and pyrrole functionalities. The molecular formula is C13H18N4SC_{13}H_{18}N_4S, with a molecular weight of approximately 264.35 g/mol. This compound exhibits unique structural characteristics due to the presence of the 4-methyl-4H-1,2,4-triazole moiety linked to a pyrrole ring via a thioether bond, making it an interesting candidate for various chemical and biological applications.

Such as:

  • Nucleophilic substitutions: The sulfur atom in the thioether can undergo nucleophilic attack, leading to the formation of new compounds.
  • Condensation reactions: The presence of carbonyl groups allows for condensation with amines or alcohols.

Additionally, the compound may undergo oxidation or reduction reactions depending on the conditions and reagents used.

Compounds containing triazole and pyrrole moieties have been investigated for their biological activities. The triazole ring has demonstrated antifungal and antibacterial properties, while pyrrole derivatives are often explored for their anticancer activities. Preliminary studies suggest that 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one may exhibit:

  • Antimicrobial activity: Potential against various bacterial strains.
  • Anticancer properties: Mechanisms may involve apoptosis induction in cancer cells.

Further research is necessary to elucidate the specific mechanisms of action and efficacy.

The synthesis of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one typically involves multi-step synthetic routes:

  • Formation of the triazole moiety: This can be achieved through the reaction of appropriate hydrazines with carbonyl compounds.
  • Thioether formation: The introduction of the sulfur atom can be accomplished via nucleophilic substitution methods using thiols.
  • Final coupling with pyrrole derivatives: This step often involves condensation reactions between the synthesized triazole-thio compound and pyrrole derivatives.

These methods may vary based on specific reagents and conditions used.

The unique structure of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one lends itself to various applications:

  • Pharmaceuticals: Potential development as an antimicrobial or anticancer agent.
  • Agricultural chemicals: Possible use in fungicides due to its antifungal properties.

Research into its efficacy in these areas is ongoing.

Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies may include:

  • Binding affinity assays: To determine how well the compound interacts with specific biological targets such as enzymes or receptors.
  • In vitro studies: Assessing cellular uptake and cytotoxicity in various cell lines.

Such studies will provide insights into its potential therapeutic uses and safety profile.

Several compounds share structural similarities with 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one, including:

Compound NameStructural FeaturesBiological Activity
2-(4-Methyltriazolyl)-benzothiazoleContains a triazole and thiazole ringAntifungal
5-(Triazolyl)-pyridineTriazole linked to a pyridine ringAntimicrobial
3-ThiomethyltriazoleTriazole with a thiomethyl groupAntifungal

Uniqueness

The uniqueness of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one lies in its combination of a triazole and a pyrrole structure linked by a sulfur atom. This specific arrangement may enhance its biological activity compared to other similar compounds that do not possess this particular combination.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Exact Mass

264.10448232 g/mol

Monoisotopic Mass

264.10448232 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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